molecular formula C19H21F2N3O2S B2488157 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034510-77-3

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

Cat. No.: B2488157
CAS No.: 2034510-77-3
M. Wt: 393.45
InChI Key: NMPNMVSILGBJGR-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a piperidine ring substituted at the 4-position by a 3,4-difluorobenzyl group. The 3-methyl substituent on the thiadiazole ring enhances steric and electronic modulation, while the difluorobenzyl moiety may improve pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name

3-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O2S/c1-22-18-4-2-3-5-19(18)24(27(22,25)26)15-8-10-23(11-9-15)13-14-6-7-16(20)17(21)12-14/h2-7,12,15H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPNMVSILGBJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biological Activity

1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological properties, including anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C19H21F2N3O2S
  • Molecular Weight : 393.5 g/mol

The structural representation can be summarized as follows:

SMILES CN1c2ccccc2N(C2CCN(Cc3ccc(F)c(F)c3)CC2)S1(=O)=O\text{SMILES }CN1c2ccccc2N(C2CCN(Cc3ccc(F)c(F)c3)CC2)S1(=O)=O

Anticancer Activity

Research indicates that compounds with a thiadiazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • In vitro Studies : A review highlighted that numerous thiadiazole derivatives demonstrated potent activity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values ranging from 0.28 to 4.04 μg/mL depending on the specific derivative and structural modifications .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of tubulin polymerization and modulation of cell cycle progression. For example, specific compounds have been shown to induce cell cycle arrest at the G1 phase and activate apoptotic pathways through caspase activation .

Enzyme Inhibition

Thiadiazole derivatives have also been studied for their enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) Inhibition : Several studies have reported on the synthesis and biological evaluation of thiadiazole analogues as inhibitors of AChE. These compounds may offer therapeutic potential for conditions like Alzheimer's disease by enhancing cholinergic transmission .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various thiadiazole derivatives against lung carcinoma (A549) and breast carcinoma (MCF-7), it was found that modifications to the thiadiazole ring significantly enhanced cytotoxicity. The most potent derivative achieved an IC50 value of 0.28 μg/mL against MCF-7 cells, indicating strong antiproliferative effects .

Case Study 2: Enzyme Inhibition

A series of synthesized thiadiazole compounds were tested for AChE inhibition. The most effective compound exhibited an IC50 value significantly lower than that of standard inhibitors like donepezil, suggesting a promising lead for further development in neurodegenerative disease therapy .

Comparative Analysis of Biological Activities

Activity TypeTarget Cell Line/EnzymeIC50 Value (μg/mL)Reference
Anticancer ActivityMCF-70.28
Anticancer ActivityA5490.52
AChE Inhibition-< Standard Drug

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi. The compound's structural features may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .

Antituberculosis Potential

Thiadiazole derivatives have been investigated for their activity against Mycobacterium tuberculosis. Compounds structurally related to 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide have shown promising results in vitro against Mycobacterium smegmatis, indicating potential for further development as antituberculosis agents .

Photodynamic Therapy

The compound's application in photodynamic therapy (PDT) has been explored due to its ability to generate reactive oxygen species upon light activation. This property is crucial for the treatment of cancers where localized destruction of tumor cells is desired. Studies have demonstrated that thiadiazole-containing compounds can serve as effective photosensitizers in PDT .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes within cells, providing insights into potential therapeutic mechanisms for diseases such as cancer and diabetes .

Cellular Effects

In vitro studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cell lines. Understanding these effects is critical for assessing the compound's therapeutic potential and safety profile .

Research Case Studies

Study FocusFindingsReference
Antimicrobial ActivitySignificant activity against Gram-positive bacteria and fungi
AntituberculosisInhibitory effects on Mycobacterium smegmatis
Photodynamic TherapyEffective photosensitizer with high singlet oxygen yield

Chemical Reactions Analysis

General Reactivity of Benzo[c] thiadiazole 2,2-Dioxide Derivatives

The benzo[c] thiadiazole 2,2-dioxide moiety is electron-deficient due to the electron-withdrawing sulfone group, which influences its reactivity. Key reactions for similar systems include:

Reaction Type Conditions/Reagents Outcome
Nucleophilic Substitution Alkyl halides, amines, or alcohols in basic mediaSubstitution at the sulfur or nitrogen atoms of the thiadiazole ring .
Cycloaddition Dienophiles under thermal or catalytic conditionsFormation of fused heterocyclic systems via [4+2] or [3+2] pathways .
Reduction LiAlH₄, NaBH₄, or catalytic hydrogenationPartial reduction of the thiadiazole ring to dihydro derivatives .

Reactivity of the Piperidine Substituent

The piperidine ring, substituted with a 3,4-difluorobenzyl group, may participate in:

Reaction Type Conditions/Reagents Outcome
Alkylation/Acylation Alkyl halides, acid chlorides in basic mediaFunctionalization of the piperidine nitrogen .
Oxidation KMnO₄, Ozone, or m-CPBAOxidation of the piperidine ring to N-oxide derivatives .

Key Insight :
The 3,4-difluorobenzyl group may stabilize intermediates through resonance effects, while fluorine atoms could influence regioselectivity in electrophilic substitution reactions.

Potential Metabolic Pathways

While synthetic reactions are undocumented, metabolic pathways for structurally related compounds suggest:

Enzyme System Reaction Product
Cytochrome P450 Oxidative N-dealkylationCleavage of the benzyl-piperidine bond .
UGT/SULT Conjugation at the sulfone or aromatic ringsGlucuronidated or sulfated metabolites .

Hypothetical Synthetic Routes

Based on analogous thiadiazole syntheses ( ):

  • Core Formation :

    • Cyclocondensation of thiosemicarbazide with a substituted benzoic acid derivative in POCl₃ or polyphosphate ester (PPE) .

    • Example:

      Thiosemicarbazide+3-Methyl-1,3-dihydrobenzo[c][1][2][5]thiadiazole-2,2-dioxide precursorPOCl3Core structure\text{Thiosemicarbazide} + \text{3-Methyl-1,3-dihydrobenzo[c][1][2][5]thiadiazole-2,2-dioxide precursor} \xrightarrow{\text{POCl}_3} \text{Core structure}
  • Piperidine Substitution :

    • Coupling of the thiadiazole core with 1-(3,4-difluorobenzyl)piperidin-4-yl via nucleophilic aromatic substitution or Buchwald-Hartwig amination .

Research Gaps and Recommendations

  • Experimental Data : No peer-reviewed studies specifically address this compound’s reactivity.

  • Theoretical Modeling : DFT calculations could predict sites for electrophilic/nucleophilic attack.

  • Biological Activity : Derivatives of 1,3,4-thiadiazoles often show anticancer activity (e.g., ERK inhibition ), suggesting potential bioactivity for this compound.

Key Challenges in Reactivity Studies

  • Steric Hindrance : Bulky substituents on the piperidine and thiadiazole rings may limit accessibility to reactive sites.

  • Solubility : The sulfone group and fluorinated benzyl substituent may reduce solubility in common organic solvents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[c][1,2,5]thiadiazole 2,2-dioxide scaffold is part of a broader class of thiadiazole derivatives with diverse pharmacological and material science applications. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Thiadiazole 1,1-Dioxide Derivatives

Compound ID Core Structure Substituents/Modifications Key Properties/Applications References
Target Benzo[c][1,2,5]thiadiazole 2,2-dioxide 3-methyl; 4-(3,4-difluorobenzyl)piperidine Hypothesized CNS activity; Enhanced lipophilicity due to fluorine
Compound 7 Phenanthro[9,10-c][1,2,5]thiadiazole 2,2-dioxide Fused phenanthrene ring Material science applications (luminescence, conductivity)
Compound 12 3-methyl-4-phenyl-1,2,5-thiadiazole 1,1-dioxide 3-methyl; 4-phenyl Synthetic intermediate; Limited bioactivity data
Compound 13 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide 3,4-diphenyl Precursor for trisubstituted thiadiazolines via cyclization
Compound 14 3,4-di(naphthalen-1-yl)-1,2,5-thiadiazole 1,1-dioxide 3,4-dinaphthyl Enhanced π-stacking for organic electronics
derivatives 1,3,4-thiadiazoles Pyrazolyl, nitroaryl substituents Antimicrobial activity (e.g., against C. albicans)

Key Findings from Comparative Analysis

Structural Flexibility vs. Bioactivity :

  • The target compound’s piperidine and difluorobenzyl groups distinguish it from simpler analogs like Compound 12 (3-methyl-4-phenyl), which lacks fluorine’s metabolic stability benefits. The fluorine atoms may reduce oxidative metabolism, enhancing in vivo half-life .
  • In contrast, 1,3,4-thiadiazole derivatives () prioritize antimicrobial activity through nitroaryl and pyrazolyl substituents, suggesting divergent structure-activity relationships (SAR) compared to 1,2,5-thiadiazole dioxides .

Synthetic Complexity :

  • The target compound’s synthesis likely requires advanced regioselective functionalization, contrasting with the straightforward cyclization routes for 3,4-diphenyl derivatives (Compound 13), which undergo intramolecular aryl-aryl cyclization under mild conditions .

Pharmacological Potential: While ’s 1,3,4-thiadiazoles show antimicrobial efficacy, the target’s 1,2,5-thiadiazole dioxide core and fluorinated aromatic system align more closely with CNS-targeting agents, analogous to fluorinated neuroleptics or antidepressants .

Q & A

Q. What environmental impact assessments are critical for lab-scale synthesis?

  • Methodological Answer : Conduct life-cycle analysis (LCA) to quantify waste (E-factor) and energy consumption. Substitute hazardous solvents (DMF) with biodegradable alternatives (e.g., Cyrene™). Monitor airborne byproducts (GC-MS) and implement green chemistry metrics (e.g., atom economy ≥70%) .

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